2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone
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Overview
Description
2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a triazole ring, a phenothiazine moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone typically involves multiple steps. One common method starts with the preparation of 4-(2-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then alkylated using 2-bromo-1-phenylethanone under alkaline conditions . The resulting intermediate is further reacted with 10H-phenothiazine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole and phenothiazine moieties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, while the phenothiazine moiety can intercalate with DNA, disrupting cellular processes. These interactions lead to the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone
- 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]aceto hydrazide
Uniqueness
The uniqueness of 2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and phenothiazine moieties makes it particularly versatile for various applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C23H18N4O2S2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C23H18N4O2S2/c1-29-18-11-5-2-8-15(18)22-24-23(26-25-22)30-14-21(28)27-16-9-3-6-12-19(16)31-20-13-7-4-10-17(20)27/h2-13H,14H2,1H3,(H,24,25,26) |
InChI Key |
VOBKIBCQSDHRKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
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